molecular formula C8H14O4 B8417969 4-[1,3]Dioxan-2-yl-butyric acid

4-[1,3]Dioxan-2-yl-butyric acid

Cat. No.: B8417969
M. Wt: 174.19 g/mol
InChI Key: LGCYCNSMVCUZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1,3]Dioxan-2-yl-butyric acid is a carboxylic acid derivative featuring a 1,3-dioxane ring attached to the fourth carbon of a butyric acid chain. The compound’s reactivity is influenced by the electron-rich dioxane ring and the acidic terminal carboxyl group, enabling participation in esterification, amidation, and other functional group transformations .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-(1,3-dioxan-2-yl)butanoic acid

InChI

InChI=1S/C8H14O4/c9-7(10)3-1-4-8-11-5-2-6-12-8/h8H,1-6H2,(H,9,10)

InChI Key

LGCYCNSMVCUZJY-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Functional Groups : Replaces the carboxylic acid with an ethyl ester group and introduces a 3-oxo (keto) moiety.
  • Dioxolane vs. Dioxane Ring: The 1,3-dioxolane ring (5-membered) in this compound reduces ring strain compared to the 6-membered 1,3-dioxane in the target compound.
Property 4-[1,3]Dioxan-2-yl-butyric acid 4-(2,2-Dimethyl-dioxolanyl)-3-oxo-ethyl ester
Molecular Formula C₈H₁₄O₄ (hypothetical) C₁₂H₁₈O₆ (CAS: 110464-45-4)
Functional Groups Carboxylic acid, dioxane Ethyl ester, keto, dioxolane
Applications Synthetic intermediates, drug design Fine chemicals, ester-based synthesis

Reactivity Notes: The ethyl ester derivative is more lipophilic and stable under acidic conditions, favoring its use as a synthetic intermediate. In contrast, the free carboxylic acid in the target compound may enable direct conjugation in drug development .

2-(4-(1,3-Dioxoisoindol-2-yl)phenyl)butanoic acid

Key Structural Differences :

  • Aromatic vs. Aliphatic Substituent : The isoindole-1,3-dione (phthalimide) group introduces aromaticity and planar rigidity, contrasting with the aliphatic dioxane in the target compound.
  • Positional Isomerism : The carboxylic acid is positioned on a phenyl-substituted butyric acid chain rather than a dioxane ring .
Property This compound 2-(4-Dioxoisoindolyl-phenyl)butanoic acid
Molecular Formula C₈H₁₄O₄ C₁₈H₁₅NO₄ (CAS: 94232-67-4)
Functional Groups Dioxane, carboxylic acid Phthalimide, phenyl, carboxylic acid
Applications Polymer chemistry, agrochemicals Photodynamic therapy, enzyme inhibition

Pharmacological Implications : The phthalimide group in the latter compound enhances π-π stacking interactions, making it a candidate for targeting aromatic enzyme active sites. The dioxane-containing analog may exhibit better solubility due to reduced aromaticity .

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